molecular formula C24H26ClN3O2 B4514761 5-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B4514761
M. Wt: 423.9 g/mol
InChI Key: COPKJUHMOZUUAO-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the ethylphenyl group: This can be done through Friedel-Crafts alkylation or similar reactions.

    Incorporation of the pyrrolidinyl group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group.

    Reduction: Reduction reactions may target the oxazole ring or the chlorophenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to partially or fully reduced oxazole rings.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new oxazole derivatives with potential biological activities.

Biology

In biological research, this compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids.

Medicine

The compound may have potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities. Research in this area would focus on its efficacy, mechanism of action, and safety profile.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, oxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction may involve binding to the active site or allosteric sites, leading to changes in the protein’s function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
  • N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Uniqueness

The unique combination of functional groups in 5-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be attributed to the specific arrangement of the chlorophenyl, ethylphenyl, and pyrrolidinyl groups around the oxazole core.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-2-pyrrolidin-1-ylethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O2/c1-2-17-5-7-18(8-6-17)22(28-13-3-4-14-28)16-26-24(29)21-15-23(30-27-21)19-9-11-20(25)12-10-19/h5-12,15,22H,2-4,13-14,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPKJUHMOZUUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
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5-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
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5-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
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5-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
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5-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
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5-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

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